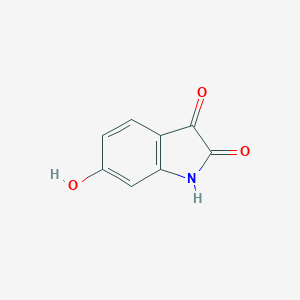

6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

Propriétés

IUPAC Name |

6-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)9-8(12)7(5)11/h1-3,10H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRQXIPRXFPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646130 | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116569-08-5 | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116569-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, commonly known as 6-hydroxyisatin, is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, prompting significant interest in efficient and scalable synthetic methodologies. This technical guide provides an in-depth overview of the primary synthetic routes to 6-hydroxyisatin, with a focus on detailed experimental protocols and comparative data. The synthesis via nucleophilic aromatic substitution of a fluorinated precursor is presented as a modern and efficient method, alongside the classic Sandmeyer isatin synthesis adapted for this specific analogue. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of isatin derivatives.

Introduction

Isatin (1H-indole-2,3-dione) and its substituted analogues are a prominent class of endogenous compounds and versatile synthetic intermediates.[1][2] The isatin core is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The introduction of a hydroxyl group at the C-6 position of the indole ring significantly influences the molecule's electronic properties and potential for further functionalization, making 6-hydroxyisatin a valuable building block for the synthesis of novel therapeutic agents.

This guide details two principal synthetic strategies for obtaining 6-hydroxyisatin:

-

Nucleophilic Aromatic Substitution (SNAr): A contemporary method involving the displacement of a fluorine atom from a pre-formed isatin ring by a hydroxide group. This approach is noted for its high efficiency and yields.[3]

-

Sandmeyer Isatin Synthesis: A classic, multi-step approach starting from the corresponding substituted aniline. This method involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[4][5]

Detailed experimental procedures, quantitative data, and workflow visualizations are provided to facilitate the practical application of these methods in a laboratory setting.

Synthetic Methodologies

Method 1: Nucleophilic Aromatic Substitution

This method relies on the substitution of a fluorine atom on a pre-existing isatin scaffold with a hydroxyl group. The synthesis of 6-hydroxyisatin derivatives via this route has been demonstrated to be highly efficient, particularly from 6-fluoroisatin precursors.[3] The electron-withdrawing nature of the isatin core facilitates the nucleophilic attack by the hydroxide ion.

The general procedure involves the portionwise addition of a 6-fluorosubstituted isatin to a vigorously stirred solution of potassium hydroxide (KOH).[3]

Materials:

-

6-Fluoro-substituted isatin (e.g., 5-Chloro-6-fluoroisatin)

-

Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl) for acidification

Procedure:

-

Prepare a solution of KOH in water.

-

Add the appropriate 6-fluorosubstituted isatin portionwise to the vigorously stirred KOH solution.

-

Heat the reaction mixture to reflux and maintain for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the solution with HCl to precipitate the 6-hydroxyisatin product.

-

Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Caption: Workflow for the synthesis of 6-hydroxyisatin via SNAr.

Method 2: Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a traditional and widely applicable method for preparing isatins from anilines.[5] For 6-hydroxyisatin, the synthesis would commence with 4-aminophenol. The process occurs in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by cyclization in strong acid.

Part A: Synthesis of Isonitroso-4'-hydroxyacetanilide (Intermediate)

This procedure is adapted from the general synthesis of isonitrosoacetanilides.[5]

Materials:

-

4-Aminophenol

-

Chloral Hydrate

-

Sodium Sulfate (crystallized)

-

Hydroxylamine Hydrochloride

-

Hydrochloric Acid (concentrated)

-

Water

Procedure:

-

In a large flask, dissolve chloral hydrate and sodium sulfate in water.

-

Prepare a solution of 4-aminophenol in water, adding concentrated HCl to ensure complete dissolution.

-

Prepare a separate aqueous solution of hydroxylamine hydrochloride.

-

Add the 4-aminophenol solution and then the hydroxylamine hydrochloride solution to the flask containing chloral hydrate.

-

Heat the mixture to a vigorous boil for 1-2 minutes. The intermediate product will begin to crystallize.[5]

-

Cool the mixture in an ice bath to complete crystallization.

-

Filter the solid product, wash with cold water, and air-dry.

Part B: Synthesis of 6-Hydroxyisatin (Cyclization)

This procedure is adapted from the general cyclization step.[5]

Materials:

-

Isonitroso-4'-hydroxyacetanilide (from Part A)

-

Sulfuric Acid (concentrated)

-

Cracked Ice

Procedure:

-

Warm concentrated sulfuric acid to approximately 50°C in a flask equipped with a mechanical stirrer.

-

Add the dry isonitroso-4'-hydroxyacetanilide from Part A portionwise, maintaining the temperature between 60°C and 70°C. Use external cooling as needed to control the exothermic reaction.[5]

-

After the addition is complete, heat the mixture to 80°C for about 10 minutes to finalize the reaction.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto a large volume of cracked ice.

-

Allow the precipitate to stand, then collect the crude 6-hydroxyisatin by filtration.

-

Wash the product with cold water and dry. Further purification can be achieved by recrystallization.

Caption: Workflow for the Sandmeyer synthesis of 6-hydroxyisatin.

Data Presentation

The following tables summarize quantitative data for the synthesis of 6-hydroxyisatin derivatives via the nucleophilic aromatic substitution method as reported in the literature.[3] Data for the Sandmeyer synthesis of the parent 6-hydroxyisatin is not specifically reported, but yields for similar isatins are generally in the range of 60-90% for each step.[5]

Table 1: Synthesis of 6-Hydroxyisatin Derivatives via SNAr [3]

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 5-Fluoro-6-fluoroisatin | 5-Fluoro-6-hydroxyisatin | 85 | 297–299 |

| 5-Chloro-6-fluoroisatin | 5-Chloro-6-hydroxyisatin | 87 | 266–268 |

| 5-Bromo-6-fluoroisatin | 5-Bromo-6-hydroxyisatin | 85 | 260–262 |

Table 2: Spectroscopic Data for Selected 6-Hydroxyisatin Derivatives [3]

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | ESI-MS (m/z) |

| 5-Fluoro-6-hydroxyisatin | 10.72 (s, 1H), 7.33 (d, 1H), 6.42 (d, 1H) | 181.5, 161.2, 156.8, 150.3, 148.3, 113.0, 108.0, 101.4 | 180 ([M-H]-) |

| 5-Chloro-6-hydroxyisatin | 12.00 (s, 1H), 10.89 (s, 1H), 7.50 (s, 1H), 6.49 (s, 1H) | 181.1, 162.6, 160.8, 152.3, 127.3, 115.1, 110.6, 100.4 | 196 ([M-H]-) |

| 5-Bromo-6-hydroxyisatin | 12.02 (s, 1H), 10.90 (s, 1H), 7.63 (s, 1H), 6.48 (s, 1H) | 180.9, 163.8, 160.7, 152.9, 130.4, 111.4, 103.8, 100.2 | 240/242 ([M-H]-) |

Conclusion

This guide has detailed two robust methods for the synthesis of this compound. The nucleophilic aromatic substitution of a 6-fluoro precursor offers a modern, high-yield route to various 6-hydroxyisatin derivatives.[3] In parallel, the classic Sandmeyer synthesis provides a versatile, albeit more laborious, pathway from simple starting materials like 4-aminophenol. The choice of method will depend on the availability of starting materials, desired scale, and the specific substitution pattern required on the isatin core. The provided protocols and data serve as a practical foundation for chemists in academic and industrial research to synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Hydroxyisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-hydroxyisatin (6-Hydroxy-1H-indole-2,3-dione), a molecule of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for 6-hydroxyisatin, this guide presents data for the parent compound, isatin, as a foundational reference. The methodologies and principles discussed are directly applicable to the experimental determination of the physicochemical properties of 6-hydroxyisatin.

Core Physicochemical Data

The following tables summarize the fundamental physicochemical properties of 6-hydroxyisatin and its parent compound, isatin. This data is crucial for understanding the compound's behavior in various experimental and physiological settings, which is a key consideration in drug design and development.

Table 1: General Physicochemical Properties of 6-Hydroxyisatin

| Property | Value | Source |

| Chemical Formula | C₈H₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |

| CAS Number | 116569-08-5 | --INVALID-LINK-- |

| Purity | >98% (HPLC) | --INVALID-LINK-- |

| Synonyms | 6-Hydroxy-1H-indole-2,3-dione, 6-hydroxyindoline-2,3-dione | --INVALID-LINK-- |

Table 2: Physicochemical Properties of Isatin (for Comparative Analysis)

| Property | Value | Source |

| Melting Point | 200-204 °C | Various Chemical Suppliers |

| Solubility in Water | 0.42 g/L at 25 °C | --INVALID-LINK-- |

| pKa | ~10.3 (acidic N-H) | --INVALID-LINK-- |

| logP | 0.58 | --INVALID-LINK-- |

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the melting point, solubility, pKa, and logP of 6-hydroxyisatin.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity. The capillary melting point method is a widely accepted and accurate technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 6-hydroxyisatin is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter that influences a drug's absorption and formulation. The isothermal shake-flask method is a standard technique for determining equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Measurement

-

System Preparation: A supersaturated solution of 6-hydroxyisatin is prepared in the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The solution is allowed to stand undisturbed for a period to allow undissolved solid to settle.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm). The concentration of 6-hydroxyisatin in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Isothermal Shake-Flask Solubility Workflow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 6-hydroxyisatin, the phenolic hydroxyl group and the N-H proton of the isatin core are the primary ionizable groups. UV-metric titration is a suitable method for pKa determination.

Protocol: UV-Metric pKa Determination

-

Solution Preparation: A stock solution of 6-hydroxyisatin is prepared in a suitable solvent (e.g., methanol-water mixture).

-

Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded. The wavelength of maximum absorbance for both the ionized and non-ionized forms of the molecule is identified.

-

Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa is determined as the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the titration curve.

logP Determination

The partition coefficient (logP) between octanol and water is a key indicator of a molecule's lipophilicity, which affects its membrane permeability and pharmacokinetic properties. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating logP.

Protocol: RP-HPLC logP Estimation

-

System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known logP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: 6-hydroxyisatin is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Calculation: The log k' for 6-hydroxyisatin is calculated from its retention time, and its logP value is then determined from the calibration curve.

Biological Activity and Potential Signaling Pathway

Isatin and its derivatives are known to exhibit a wide range of biological activities. Notably, studies have indicated that hydroxylation of the aromatic ring of isatin at the 5, 6, and 7-positions can enhance its inhibitory activity against monoamine oxidases (MAO).[1] MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.

The following diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of MAO-B by 6-hydroxyisatin.

Hypothetical MAO-B Inhibition by 6-Hydroxyisatin.

This guide provides a foundational understanding of the physicochemical properties of 6-hydroxyisatin for researchers in drug discovery and development. The provided experimental protocols offer a starting point for the precise characterization of this promising molecule. Further experimental validation is necessary to confirm the specific physicochemical parameters and biological activities of 6-hydroxyisatin.

References

6-Hydroxyisatin: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyisatin, an oxidized indole derivative, has garnered interest within the scientific community for its potential therapeutic applications, including neuroprotective, anticancer, and antiviral activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-hydroxyisatin and its related isatin analogs. While direct quantitative data and detailed experimental studies specifically on 6-hydroxyisatin are limited in the available literature, this document synthesizes the existing knowledge on the broader isatin class to infer potential mechanisms. The primary modes of action appear to involve the modulation of key signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, and the inhibition of enzymes such as monoamine oxidases (MAOs) and carboxylesterases (CEs). This guide presents available quantitative data for isatin derivatives, outlines relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues that exhibits a wide range of biological activities. The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets. 6-Hydroxyisatin is a derivative of isatin with a hydroxyl group at the 6th position of the indole ring. This modification can significantly influence its physicochemical properties and biological activity. This document aims to provide an in-depth technical overview of the proposed mechanisms of action of 6-hydroxyisatin, drawing upon studies of isatin and its derivatives to elucidate its potential therapeutic effects.

Core Mechanisms of Action

The biological effects of 6-hydroxyisatin and its analogs are believed to be mediated through several key mechanisms:

-

Enzyme Inhibition: Isatin derivatives have been shown to inhibit various enzymes, most notably monoamine oxidases (MAOs) and carboxylesterases (CEs).

-

Modulation of Signaling Pathways: Emerging evidence suggests that isatins can influence critical intracellular signaling cascades, such as the PI3K/Akt and Nrf2/HO-1 pathways, which are involved in cell survival, proliferation, and stress response.

-

Induction of Apoptosis: In the context of cancer, isatin derivatives have been shown to induce programmed cell death.

Enzyme Inhibition

Isatin and its derivatives are known to be reversible inhibitors of MAO-A and MAO-B, enzymes that are crucial in the metabolism of monoamine neurotransmitters.[1][2] Inhibition of MAOs can increase the levels of neurotransmitters like dopamine and serotonin in the brain, which is a therapeutic strategy for neurodegenerative diseases and depression. While specific data for 6-hydroxyisatin is scarce, studies on the closely related isomer, 5-hydroxyisatin, show significant bioactivity against MAO-A.[1]

Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism and detoxification of various xenobiotics and clinically used drugs.[3][4] The inhibitory potency of isatin compounds is often related to their hydrophobicity.

Modulation of Signaling Pathways

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some isatin-related compounds have been shown to activate this pathway, leading to neuroprotective effects. For instance, 6-hydroxygenistein, a structurally similar isoflavonoid, has been demonstrated to ameliorate brain injury by activating the PI3K/Akt signaling pathway. This activation leads to a decrease in apoptosis and inflammation.

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and detoxification enzymes. Certain isothiocyanate compounds have been shown to activate Nrf2, leading to neuroprotective effects.[5][6] While direct evidence for 6-hydroxyisatin is lacking, the antioxidant properties of phenolic compounds suggest this as a plausible mechanism of action.

Anticancer Activity and Induction of Apoptosis

Isatin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanism for this anticancer activity often involves the induction of apoptosis. This can occur through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases, which are key executioners of apoptosis.[10][11][12]

Quantitative Data

Table 1: Monoamine Oxidase (MAO) Inhibition by Isatin Derivatives

| Compound | Target | IC50 (µM) | Source |

| 5-Hydroxyisatin | MAO-A | 8.4 ± 1.4 | [1] |

| Isatin | MAO-B | 8.566 | [2] |

| (E)-5-styrylisatin | MAO-B | 0.0417 | [2] |

| (E)-6-styrylisatin | MAO-B | 0.444 | [2] |

Table 2: Carboxylesterase (CE) Inhibition by Isatin Derivatives

| Compound | Target | Ki (nM) | Notes | Source |

| Isatin Analogs | hCE1 and hiCE | nM range | Potency related to high clogP values (>5) | [3] |

| Benzil (related 1,2-dione) | hiCE | 15 | Pan-CE inhibitor | [4] |

| Benzil (related 1,2-dione) | hCE1 | 45 | Pan-CE inhibitor | [4] |

Table 3: Anticancer Activity of an Isatin Derivative

| Compound | Cell Line | IC50 (µM) | Source |

| Spiroquinazolinone (4t-QTC) | K562 (human chronic myeloid leukemia) | 50 ± 3.6 | [11] |

Disclaimer: The data presented above is for isatin derivatives and not specifically for 6-hydroxyisatin. These values should be considered as indicative of the potential activity of the isatin scaffold.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Proposed activation of the PI3K/Akt signaling pathway by 6-hydroxyisatin.

Caption: Proposed activation of the Nrf2/HO-1 signaling pathway by 6-hydroxyisatin.

Experimental Workflow Diagrams

Caption: General workflow for a cell viability assay (e.g., MTT/MTS).

Caption: General workflow for Western Blot analysis.

Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the mechanism of action of 6-hydroxyisatin. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of 6-hydroxyisatin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Proteins (e.g., Akt, p-Akt)

-

Cell Treatment and Lysis: Treat cells with 6-hydroxyisatin for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Nrf2, HO-1, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3 Activity Assay (Colorimetric)

-

Cell Treatment and Lysate Preparation: Treat cells with 6-hydroxyisatin to induce apoptosis. Collect the cells and prepare cell lysates according to the manufacturer's protocol.

-

Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Determine the caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.[13][14]

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and various concentrations of 6-hydroxyisatin.

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme, 6-hydroxyisatin or control, and a suitable buffer. Pre-incubate for a defined period.

-

Substrate Addition: Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Detection: Monitor the product formation over time using a spectrophotometer or fluorometer.

-

Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for 6-hydroxyisatin.

Conclusion and Future Directions

The available evidence on isatin and its derivatives suggests that 6-hydroxyisatin likely exerts its biological effects through a multi-target mechanism involving enzyme inhibition and modulation of key cellular signaling pathways. Its potential as a neuroprotective, anticancer, and antiviral agent warrants further investigation.

Future research should focus on:

-

Direct Quantification: Determining the specific IC50 and Ki values of 6-hydroxyisatin against its putative targets (MAOs, CEs, various cancer cell lines).

-

Pathway Validation: Conducting detailed molecular studies, such as western blotting and gene expression analysis, to confirm the direct effects of 6-hydroxyisatin on the PI3K/Akt and Nrf2/HO-1 pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of 6-hydroxyisatin in relevant animal models of neurological disorders and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional 6-substituted isatin analogs to optimize potency and selectivity.

A more thorough understanding of the specific molecular interactions of 6-hydroxyisatin is crucial for its potential development as a novel therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures [pubmed.ncbi.nlm.nih.gov]

- 6. NRF2 activation by 6-MSITC increases the generation of neuroprotective, soluble α amyloid precursor protein by inducing the metalloprotease gene ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 14. creative-bioarray.com [creative-bioarray.com]

The Multifaceted Biological Activities of 6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,3-dihydro-1H-indole-2,3-dione, commonly known as 6-hydroxyisatin, is a derivative of the versatile heterocyclic scaffold, isatin. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a hydroxyl group at the 6th position of the isatin core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth overview of the biological activities of 6-hydroxyisatin derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Quantitative Biological Data

The biological activities of 6-hydroxyisatin derivatives and related isatin analogs have been evaluated against various targets. The following tables summarize the quantitative data from several studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isatin Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 5-Hydroxyisatin | MAO-A | Enzyme Inhibition | 8.4 ± 1.4 | [1] |

| Isatin-coumarin hybrid | Various | Cytotoxicity | <10 | [2] |

| Moxifloxacin-isatin hybrid | MCF-7/DOX | Cytotoxicity | 32-77 | [2] |

| 5-(2-carboxyethenyl)-isatin derivative (2h) | Jurkat | Cytotoxicity (MTT) | 0.03 | [3] |

| Isatin-pyrrole derivative (6) | HepG2 | Cytotoxicity (MTT) | 0.47 |

Table 2: Antimicrobial Activity of Isatin Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Isatin-decorated thiazole derivative (7b) | E. coli | Broth microdilution | 4 | [4] |

| Isatin-decorated thiazole derivative (7d) | E. coli | Broth microdilution | 4 | [4] |

| 6-Chloroisatin semicarbazone (1b) | C. albicans | Agar dilution | 1.56 | |

| 6-Chloroisatin semicarbazone (4b) | C. albicans | Agar dilution | 1.56 | |

| Isatin β-thiosemicarbazone derivative (25) | MRSA | Broth microdilution | 0.78 | [5] |

Table 3: Enzyme Inhibition Activity of Isatin Derivatives

| Compound/Derivative | Enzyme | Inhibition Type | Ki (µM) | Reference |

| 5-Hydroxyisatin | MAO-A | Not specified | - | [1] |

| Isatin analog (Cpd 3) | ALDH1A1 | Selective | - | [6] |

| Isatin analog (KS100) | Multiple ALDH isoforms | Non-selective | 0.23 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments cited in the literature for evaluating the biological activity of 6-hydroxyisatin derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-hydroxyisatin derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the 6-hydroxyisatin derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample. This protocol is for the analysis of proteins involved in apoptosis, such as Bcl-2, Bax, and caspases.

Protocol:

-

Cell Lysis: Treat cells with the 6-hydroxyisatin derivative for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of 6-hydroxyisatin derivatives, it is essential to visualize the cellular pathways they modulate. While direct evidence for 6-hydroxyisatin is still emerging, studies on structurally related compounds like 6-hydroxygenistein suggest a role in modulating oxidative stress and apoptosis through the Nrf2/HO-1 pathway.[4][7]

The intrinsic apoptosis pathway is a key target for many anticancer agents. 6-hydroxyisatin derivatives may induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

References

- 1. public.pensoft.net [public.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unveiling the Structural Enigma of 6-Hydroxyisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyisatin, a derivative of the versatile endogenous indole, isatin, holds significant interest for researchers in medicinal chemistry and drug development due to the broad biological activities associated with the isatin scaffold. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. However, as of the current date, a solved crystal structure for 6-hydroxyisatin has not been deposited in publicly available crystallographic databases.

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of a small organic molecule like 6-hydroxyisatin. Furthermore, it explores the known signaling pathways associated with the parent isatin molecule, offering valuable context for future research and drug discovery efforts.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure of a compound like 6-hydroxyisatin would follow a well-established set of procedures in single-crystal X-ray crystallography. This process involves crystal growth, data collection, structure solution, and refinement.

1. Crystallization

The initial and often most challenging step is to grow a high-quality single crystal suitable for X-ray diffraction. The crystal should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible defects.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to find a system in which 6-hydroxyisatin has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

-

2. X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

-

Mounting: The crystal is carefully mounted on a loop or a glass fiber, often coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures are used to minimize thermal vibrations of the atoms and reduce radiation damage to the crystal.[1]

-

Diffraction Experiment: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2] Each diffraction spot (reflection) contains information about the electron density within the crystal. A complete dataset requires collecting reflections at numerous crystal orientations.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[2] For small molecules like 6-hydroxyisatin, direct methods are typically employed.[2] These computational methods use statistical relationships between the reflection intensities to calculate a set of initial phases.

-

Model Building and Refinement: The initial phases are used to generate an electron density map. Atoms are fitted into the electron density to build an initial molecular model. This model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[2]

Below is a diagram illustrating the general workflow for determining the crystal structure of a small organic molecule.

Potential Signaling Pathways of 6-Hydroxyisatin

While the specific biological targets of 6-hydroxyisatin are not fully elucidated, the parent molecule, isatin, is known to interact with several signaling pathways. Its most potent known in vitro actions are as an antagonist of atrial natriuretic peptide (ANP) function and nitric oxide (NO) signaling.[3]

1. Antagonism of Atrial Natriuretic Peptide (ANP) Signaling

ANP is a cardiac hormone that regulates blood pressure and volume by binding to its receptor, Natriuretic Peptide Receptor-A (NPR-A), a guanylyl cyclase-coupled receptor.[4] This binding activates guanylyl cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[5] cGMP then acts as a second messenger to mediate downstream effects, such as vasodilation and natriuresis.

Isatin has been shown to inhibit the binding of ANP to its receptor and block ANP-stimulated cGMP production.[3][6] This suggests that isatin, and potentially its hydroxylated derivatives like 6-hydroxyisatin, could act as antagonists in this pathway, thereby opposing the physiological effects of ANP.

2. Modulation of Nitric Oxide (NO) Signaling

The NO signaling pathway plays a crucial role in various physiological processes, including vasodilation and neurotransmission.[7][8] Nitric oxide, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC), which also leads to an increase in intracellular cGMP levels.[7] Given that both the ANP and NO pathways converge on cGMP production, isatin's antagonistic effect on guanylate cyclase could also impact NO signaling.[3]

The diagram below illustrates the potential points of inhibition by an isatin-based compound within the ANP and NO signaling pathways.

References

- 1. resources.rigaku.com [resources.rigaku.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 6. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Biology of Isatin: A Technical Guide to a Versatile Scaffold

An in-depth exploration of the discovery, synthesis, and therapeutic potential of isatin and its derivatives for researchers, scientists, and drug development professionals.

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1840, its unique structural features and diverse biological activities have established it as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and biological applications of isatin compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.

Discovery and History: From Indigo to Endogenous Modulator

The story of isatin begins with the work of Otto Linné Erdmann and Auguste Laurent in 1840, who first obtained the compound through the oxidation of the well-known dye, indigo, using nitric and chromic acids.[1][2] Initially named tribulin, this orange-red crystalline solid was later structurally elucidated, revealing a unique indole nucleus with ketone functionalities at the 2 and 3 positions.[1][3]

While its origins are rooted in the chemical degradation of a natural product, isatin was later discovered to be an endogenous compound in mammals, including humans, where it is found in various tissues and bodily fluids.[4][5] It is considered a metabolic derivative of tryptophan and is known to modulate a variety of biochemical processes.[5] Isatin and its derivatives are also found in a range of natural sources, including plants of the genus Isatis, the cannonball tree (Couroupita guianensis), and as a component of the secretion from the parotid gland of Bufo frogs.[1][4]

Synthesis of the Isatin Core: Key Methodologies

The versatile biological activities of isatin derivatives have driven the development of numerous synthetic routes to the isatin core and its substituted analogues. Several classical and modern methods are widely employed in both academic and industrial research.

Sandmeyer Isatin Synthesis

One of the oldest and most reliable methods for preparing isatins is the Sandmeyer synthesis, first described in 1919.[6] This two-step process begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, yields the corresponding isatin.[1][6]

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

-

A solution of chloral hydrate (45 g, 0.27 mol) and sodium sulfate decahydrate (320 g) in 600 cm³ of water is prepared in a 5-liter flask and warmed to 30 °C to dissolve the solids.

-

3-Bromoaniline (43 g, 0.25 mol) is dissolved in a mixture of 150 cm³ of water and 25 cm³ of concentrated hydrochloric acid with warming.

-

A solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in 250 cm³ of water is prepared.

-

The three solutions are combined in the 5-liter flask, resulting in a thick white suspension.

-

The mixture is heated. At 60–70 °C, a thick paste forms. The reaction is continued for 2 hours at 80–100 °C.

-

The mixture is then cooled to 80 °C and filtered. The collected solid is the isonitrosoacetanilide intermediate.[2]

Step 2: Cyclization to 4-Bromoisatin and 6-Bromoisatin

-

Concentrated sulfuric acid (200 cm³) is heated to 60 °C in a flask with mechanical stirring.

-

The 3-bromoisonitrosoacetanilide (15 g) from the previous step is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.

-

The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto 2.5 liters of crushed ice.

-

After standing for 1 hour, the orange precipitate, a mixture of 4-bromo- and 6-bromo-isatin, is filtered, washed with water, and dried.[2]

Separation of Isomers:

-

The mixture of bromoisatins (10.5 g) is dissolved in hot (60 °C) 2M NaOH solution (35 cm³).

-

The solution is acidified with acetic acid (3.6 cm³), and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.

-

The combined filtrates are warmed to 80 °C, and concentrated HCl (5 cm³) is added. After cooling, the bright orange crystals of 6-bromoisatin are collected by filtration.[2]

Stolle Synthesis

The Stolle synthesis is a versatile method for preparing N-substituted isatins. It involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryl oxamic acid chloride, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride.[6][7]

-

To a solution of the N-alkylaniline (10 mmol) in an anhydrous solvent such as dichloromethane or benzene, oxalyl chloride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the chlorooxalylanilide intermediate is complete.

-

The solvent is removed under reduced pressure.

-

The crude intermediate is then dissolved in a suitable solvent (e.g., carbon disulfide or dichloromethane), and a Lewis acid (e.g., aluminum chloride, 1.2 equivalents) is added portion-wise at 0 °C.

-

The mixture is heated to reflux for 2-6 hours.

-

After cooling, the reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the N-alkylisatin.[3][8]

Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins from anilines via an N-chloroaniline intermediate. This method is particularly useful for anilines bearing electron-withdrawing groups. The process involves the formation of a 3-methylthio-2-oxindole, which is then oxidized to the corresponding isatin.[9][10]

-

The aniline is first converted to its N-chloro derivative using a chlorinating agent like t-butyl hypochlorite.

-

The N-chloroaniline is then reacted with a methylthioacetate ester to form an azasulfonium salt.

-

Treatment of this salt with a base induces a[11][12]-sigmatropic rearrangement, followed by cyclization to afford a 3-methylthio-2-oxindole.

-

The 3-methylthio-2-oxindole is then oxidized to the isatin. This can be achieved using various oxidizing agents, such as N-chlorosuccinimide or sulfuryl chloride, followed by hydrolysis.[6][13]

Pfitzinger Reaction: A Key Transformation of Isatin

The Pfitzinger reaction is a fundamental transformation of isatin, providing a route to substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

-

A 33% (w/v) solution of potassium hydroxide is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol in a 250 mL round-bottom flask.

-

To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes to ensure the complete ring-opening of isatin to the potassium isatinate intermediate.

-

A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.

-

The flask is equipped with a reflux condenser, and the mixture is heated to a gentle reflux for 12-13 hours.

-

After cooling, the reaction mixture is diluted with water and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-phenylquinoline-4-carboxylic acid product.

-

The precipitate is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.[14]

Biological Activities and Therapeutic Potential

Isatin and its derivatives exhibit a remarkable breadth of biological activities, making them a focal point of drug discovery efforts. The core isatin scaffold can be readily modified at the N-1, C-3, and C-5 positions, allowing for the fine-tuning of its pharmacological properties.[15]

Anticancer Activity

The anticancer potential of isatin derivatives is one of the most extensively studied areas. Two isatin-based drugs, Sunitinib and Toceranib, have been approved for clinical use as tyrosine kinase inhibitors in the treatment of various cancers.[11][16] The anticancer mechanisms of isatin derivatives are diverse and include the inhibition of various kinases, induction of apoptosis, and anti-angiogenic effects.[12][17]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target | Reference |

| Sunitinib | Multiple | Varies | VEGFR, PDGFR, c-KIT inhibitor | [11][16] |

| Toceranib | Canine Mast Cell Tumors | Varies | VEGFR, PDGFR, c-KIT inhibitor | [11] |

| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | - | [11] |

| Ospemifene-isatin hybrid 15 | MCF-7 (Breast) | 1.56 | - | [11] |

| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | - | [12] |

| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | - | [12] |

| Spirooxindole 22 | HepG2 (Liver) | 5.5 | - | [11] |

| Spirooxindole 22 | HCT-116 (Colon) | 7.0 | - | [11] |

| Bis-(indoline-2,3-dione) 29 | MCF-7 (Breast) | 0.0028 | - | [11] |

| Isatin-hydrazone derivative | MCF-7, MDA-MB-231 (Breast) | 4-13 | - | [18] |

| Isatin-based imidazole | - | - | COX-2, PI3K inhibitor | [17] |

| 5-(2-carboxyethenyl)isatin | HepG-2 (Liver) | 0.00713 | VEGF, PI3K/Akt/mTOR, ERK pathway inhibitor | [19] |

Antimicrobial Activity

Isatin derivatives have demonstrated significant activity against a wide range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is often multifaceted, involving the inhibition of essential enzymes or disruption of cellular processes.

| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Reference |

| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [20] |

| Isatin | Campylobacter coli | <1.0 - 16.0 | [20] |

| Isatin–quinoline conjugate 10a | MRSA | 0.006 | |

| Isatin–quinoline conjugate 11a | MRSA | 0.156 | |

| Isatin-decorated thiazole 7b | E. coli | (8x better than chloramphenicol) | |

| Isatin-decorated thiazole 7f | MRSA | (8x better than chloramphenicol) | |

| Isatin-based thiocarbohydrazone 3b | Mycobacterium bovis BCG | 7.81 | [4] |

| Isatin-based thiocarbohydrazone 1b | Mycobacterium bovis BCG | 11.71 | [4] |

| Isatin derivative 3b | S. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae | 3.12 | |

| Isatin derivative 3e | C. tropicalis, T. rubrum | 6.25 |

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for decades, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[7] Research in this area continues, with a focus on developing new isatin-based agents against a variety of viruses, including HIV, HCV, and coronaviruses.

| Compound/Derivative Class | Virus | EC₅₀ | Reference |

| Norfloxacin-isatin Mannich base 1a | HIV-1 | 11.3 µg/mL | |

| Norfloxacin-isatin Mannich base 1b | HIV-1 | 13.9 µg/mL | |

| Isatin β-thiosemicarbazone 10c | HIV-1 (CEM cells) | 2.62-3.40 µM | |

| Isatin-sulfadimidine Schiff base 6 | HIV-1 | 8–15.3 µg/mL | |

| Isatin-sulfadimidine Schiff base 6 | HIV-2 | 41.5–125 µg/mL | |

| Aminopyrimidinimino isatin 9l | HIV-1 | >99% protection | |

| 5-fluoro isatin derivative | HCV | 6 µg/mL | [7] |

| Isatin derivative SPIII-5H | HCV | 17 µg/mL | [7] |

| Isatin derivative SPIII-Br | HCV | 19 µg/mL | [7] |

Mandatory Visualizations

Logical Workflow: From Synthesis to Application

Caption: Logical workflow from isatin synthesis to biological applications.

Signaling Pathway: Inhibition of VEGFR-2 by Isatin Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by isatin derivatives.

Experimental Workflow: Sandmeyer Synthesis

Caption: Experimental workflow for the Sandmeyer synthesis of isatin.

Conclusion

The journey of isatin from a simple oxidation product of indigo to a key pharmacophore in modern drug discovery is a testament to its remarkable chemical and biological versatility. The synthetic methodologies developed over the years provide access to a vast chemical space of isatin derivatives, each with the potential for unique biological activities. The quantitative data presented herein highlights the significant potential of isatin-based compounds as anticancer, antimicrobial, and antiviral agents. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways, provides a rational basis for the future design of more potent and selective therapeutic agents. As research continues to uncover the full potential of this privileged scaffold, isatin is poised to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

- 1. An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media [comptes-rendus.academie-sciences.fr]

- 2. Isatin synthesis [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. One pot, green synthesis and biological evaluation of some isatin-based thiocarbohydrazones derivatives [healthbiotechpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. ijcmas.com [ijcmas.com]

- 7. nbinno.com [nbinno.com]

- 8. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrevlett.com [chemrevlett.com]

- 13. journals.irapa.org [journals.irapa.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. xisdxjxsu.asia [xisdxjxsu.asia]

- 17. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 18. m.youtube.com [m.youtube.com]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-hydroxy-2,3-dihydro-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 6-hydroxyisatin, is a hydroxylated derivative of the versatile heterocyclic scaffold, isatin. Isatin and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of 6-hydroxyisatin, with a primary focus on its role as a Monoamine Oxidase (MAO) inhibitor and its prospective application as an anticancer agent. While direct quantitative data for 6-hydroxyisatin is limited in publicly available literature, this guide draws upon data from structurally similar compounds to infer its therapeutic potential and outlines the key signaling pathways and experimental protocols relevant to its evaluation.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous compound found in mammalian tissues and is also a constituent of various natural products.[1] The isatin scaffold is considered a "privileged structure" in drug discovery, amenable to chemical modifications that yield a diverse array of biological activities, including neuroprotective, anticonvulsant, antiviral, and anticancer effects.[1][2] The introduction of a hydroxyl group at the C6 position of the indole ring, yielding 6-hydroxyisatin, is anticipated to modulate its physicochemical properties and biological target interactions. This compound has been identified as a natural pigment in terrestrial and marine streptomycete isolates, and its synthesis has been reported.[3] This guide aims to provide a comprehensive overview of the likely therapeutic targets of 6-hydroxyisatin, supported by data from closely related analogues, and to furnish detailed experimental methodologies for its further investigation.

Primary Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[]

Quantitative Data on MAO Inhibition by Hydroxylated Isatins

| Compound | Target | IC50 (µM) | Reference |

| 5-hydroxyisatin | MAO-A | 8.4 ± 1.4 | [2] |

| 5-benzyloxyisatin | MAO-A | 4.62 | [6] |

| 5-benzyloxyisatin | MAO-B | 0.103 | [6] |

| 6-benzyloxyisatin | MAO-A | 72.4 | [6] |

| 6-benzyloxyisatin | MAO-B | 0.138 | [6] |

| 5-(4-phenylbutyl)isatin | MAO-A | >100 | [7] |

| 5-(4-phenylbutyl)isatin | MAO-B | 0.00066 | [7] |

| 5-phenylisatin | MAO-A | 0.562 | [7] |

| 5-phenylisatin | MAO-B | 1.05 | [7] |

This table summarizes the inhibitory concentrations of various isatin derivatives against MAO-A and MAO-B, highlighting the potent and selective nature of some of these compounds.

The data suggests that substitution on the C5 and C6 positions of the isatin ring can significantly influence both the potency and selectivity of MAO inhibition.[6] The presence of a hydroxyl group at the C5 position confers notable MAO-A inhibitory activity.[2] It is therefore highly probable that 6-hydroxyisatin also exhibits inhibitory activity against one or both MAO isoforms.

Signaling Pathway: Monoamine Oxidase Inhibition

The therapeutic effect of MAO inhibitors is a direct consequence of their ability to increase the synaptic concentration of monoamine neurotransmitters.

Experimental Protocol: Fluorometric Monoamine Oxidase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of 6-hydroxyisatin against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

6-hydroxyisatin (test compound)

-

Pargyline (MAO-B inhibitor control)

-

Clorgyline (MAO-A inhibitor control)

-

Kynuramine (MAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of 6-hydroxyisatin in DMSO.

-

Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.

-

Prepare a stock solution of Kynuramine in water.

-

Prepare a reaction mixture containing HRP and Amplex® Red in potassium phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 20 µL of potassium phosphate buffer.

-

Add 20 µL of a serial dilution of 6-hydroxyisatin (or control inhibitor/vehicle).

-

Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Kynuramine substrate solution.

-

Immediately add 20 µL of the HRP/Amplex® Red reaction mixture.

-

Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of 6-hydroxyisatin relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

-

Potential as an Anticancer Agent

The isatin scaffold is a common feature in a multitude of compounds with demonstrated anticancer activity.[8][9] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target key signaling pathways implicated in cancer progression.

Cytotoxicity of Isatin Derivatives against Cancer Cell Lines

While specific IC50 values for 6-hydroxyisatin against cancer cell lines are not yet reported, the broader class of isatin derivatives has shown potent cytotoxic effects across various cancer types.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Isatin-based hybrids | Renal Cancer (UO-31) | Various (some <10) | [10] |

| Isatin-gallate hybrids | Various Cancer Lines | - | [11] |

| Spiro pyrazole-oxindole | Various Cancer Lines | Potent and Selective | [12] |

| Isatin derivatives | Colon Carcinoma | High Reactivity |

This table showcases the anticancer potential of various isatin-based compounds against different cancer cell lines, indicating a broad spectrum of activity.

Signaling Pathways in Isatin-Mediated Anticancer Activity

Isatin derivatives exert their anticancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

A related compound, 6-hydroxygenistein, has been shown to exert neuroprotective effects through the activation of the PI3K/AKT signaling pathway, suggesting that hydroxylated isoflavonoids and similar structures can modulate this critical cell survival pathway.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

6-hydroxyisatin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium and supplements

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of 6-hydroxyisatin in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, its primary therapeutic targets are likely to be Monoamine Oxidase A and B, suggesting potential applications in the treatment of neurological and psychiatric disorders. Furthermore, the established anticancer properties of the isatin core indicate that 6-hydroxyisatin warrants investigation as a potential anticancer agent, likely acting through the induction of apoptosis and the inhibition of key oncogenic signaling pathways such as PI3K/AKT and MAPK.

The critical next step in realizing the therapeutic potential of 6-hydroxyisatin is the systematic in vitro and in vivo evaluation to determine its specific inhibitory concentrations (IC50 values) against MAO isoforms and a panel of cancer cell lines. Subsequent mechanistic studies should then be undertaken to elucidate the precise signaling pathways it modulates. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. The insights gained from such studies will be invaluable for the rational design and development of 6-hydroxyisatin-based therapeutics.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of the Anticancer Activities of Isatin-Based Derivatives [ouci.dntb.gov.ua]

- 13. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Synthesis and Application of 6-Hydroxyisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potential anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the isatin core is crucial for modulating its pharmacological profile. This document provides a detailed protocol for the synthesis of 6-hydroxyisatin and its derivatives, a summary of their characterization data, and an overview of their potential biological applications and associated signaling pathways.

Synthesis of 6-Hydroxyisatin Derivatives

The Sandmeyer synthesis is a classic and reliable method for the preparation of substituted isatins from corresponding anilines.[1] The procedure involves two main steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core.[1][2]

General Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

A general procedure for the synthesis of the isonitrosoacetanilide intermediate is as follows:

-

In a suitable reaction vessel, dissolve the substituted 4-aminophenol derivative in a mixture of concentrated hydrochloric acid and water.

-

To this solution, add an aqueous solution of chloral hydrate and an aqueous solution of hydroxylamine hydrochloride.[1]

-

Heat the reaction mixture, typically between 90-100°C, for a sufficient period (e.g., 2 hours) to allow for the formation of the isonitrosoacetanilide precipitate.[1]

-

Cool the mixture and filter the resulting precipitate.

-

Wash the precipitate with water and dry it thoroughly to obtain the crude isonitrosoacetanilide intermediate.

Step 2: Cyclization to form 6-Hydroxyisatin Derivative

The cyclization of the intermediate is achieved through the following steps:

-

Carefully add the dried isonitrosoacetanilide intermediate in portions to a stirred solution of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, at a controlled temperature. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[3]

-

After the addition is complete, the reaction mixture is typically heated to facilitate the intramolecular electrophilic substitution, leading to the formation of the isatin ring.

-

Upon completion of the reaction, pour the mixture over crushed ice to precipitate the crude 6-hydroxyisatin derivative.

-

Collect the precipitate by filtration, wash it with cold water, and dry it.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Experimental Data

The following tables summarize the synthesis and characterization data for 6-hydroxyisatin and some of its derivatives.

Table 1: Synthesis and Physical Characterization of 6-Hydroxyisatin Derivatives

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| 6-Hydroxyisatin | 4-Aminophenol | 90%[4] | 323–327[4] | Orange powder[4] |

| 5-Chloro-6-hydroxyisatin | 3-Chloro-4-aminophenol | 87-89%[4] | 266–268[4] | Red powder[4] |

| 7-Fluoro-6-hydroxyisatin | 3-Fluoro-4-aminophenol | 88%[4] | 293[4] | Orange solid[4] |

| 6-(Allyloxy)isatin | 4-(Allyloxy)aniline | 49%[4] | Not Reported | Orange powder[4] |

Table 2: Spectroscopic Data for 6-Hydroxyisatin Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | ESI-MS (m/z) |

| 5-Chloro-6-hydroxyisatin [4] | 12.00 (s, 1H), 10.89 (s, 1H), 7.50 (s, 1H), 6.49 (s, 1H) | 181.1, 162.6, 160.8, 152.3, 127.3, 115.1, 110.6, 100.4 | 196 ([M-H]⁻, ¹⁰⁰) |

| 7-Fluoro-6-hydroxyisatin [4] | Not Reported | 180.7, 160.5, 155.0 (d, J=8.9 Hz), 139.2 (d, J=10.0 Hz), 136.1 (d, J=243.0 Hz), 122.7, 111.2, 110.9 | 180 ([M-H]⁻, ¹⁰⁰) |